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Compound of Interest

Compound Name: Fexofenadine hydrochloride

Cat. No.: B162134

Introduction

Fexofenadine hydrochloride, a widely used second-generation antihistamine, is known to
exist in various polymorphic forms.[1][2] Polymorphism, the ability of a solid material to exist in
two or more crystalline forms, can significantly impact the physicochemical properties of an
active pharmaceutical ingredient (API), including its solubility, stability, dissolution rate, and
bioavailability.[1] Therefore, the selective synthesis and purification of a desired polymorphic
form of fexofenadine hydrochloride are critical for ensuring consistent drug product quality
and therapeutic efficacy.

These application notes provide detailed protocols for the synthesis and purification of several
known polymorphs of fexofenadine hydrochloride. The procedures have been compiled from
various scientific literature and patents. Additionally, comparative analytical data for the
characterization of these polymorphs are presented in a tabular format for easy reference.

Characterization Data of Fexofenadine
Hydrochloride Polymorphs

The identification and differentiation of fexofenadine hydrochloride polymorphs are primarily
achieved through solid-state analytical techniques such as Powder X-ray Diffraction (PXRD),
Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The
characteristic data for several polymorphs are summarized below.
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Table 1: Powder X-ray Diffraction (PXRD) Data

Characteristic Peaks (20 *

Polymorph Reference
0.2°)
5.9,75,12.1, 14.2,15.0, 17.9,
Form | [3]
18.3,20.0
7.7,11.2,13.7,16.9, 18.1,
Form Il [3]
19.8,21.1
Form B (Monohydrate) 44,4.7,5.2,7.9,10.1, 23.6 [4]
Form C (Acetonitrile 7.0,11.6, 15.4, 17.3, 18.0, A5]
Monosolvate) 20.5

4.9,9.9, 13.6, 15.8, 16.7, 18.1,

Polymorph 6
ymorpn @ 18.6, 19.9 o]
Form X 5.5,5.8, 16.4,16.9, 18.4 [7]
Form XIV (Ethyl Acetate
54,5.7,10.9,11.4,11.6 [7]
Solvate)
Form XV (Ethyl Acetate
55,58, 16.4, 16.9, 18.4 [7]

Solvate)

Table 2: Thermal AnalysisData(DSC)

Key Endothermic Peaks

Polymorph . Reference
(°C)

Form | ~198.3 [3]

Form B (Monohydrate) ~80.27, ~109.27, ~149.14 [4]

Form X ~138 (minor), ~150 (major) [7]

Form XIV (Ethyl Acetate
~100 [7]

Solvate)

Form XV (Ethyl Acetate
~140 [7]

Solvate)
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Experimental Protocols

The following section details the experimental procedures for the preparation of various
fexofenadine hydrochloride polymorphs.

Protocol 1: Synthesis of Fexofenadine Hydrochloride
Polymorph ¢

This protocol describes the preparation of polymorph ¢ via salification of the fexofenadine free
base.

Materials:

e 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic
acid (Fexofenadine free base, Formula VI)

o Ethyl acetate
¢ 30-36% Aqueous hydrochloric acid
o Four-neck flask with mechanical agitator, thermometer, and condenser

Procedure:

Suspend 9 g of fexofenadine free base in 90 mL of ethyl acetate in the four-neck flask.

e Heat the suspension to 40°C with stirring.

e Slowly add 2 g of 30.36% aqueous hydrochloric acid to the mixture.

e Maintain the solution at 40°C and continue stirring for 1 hour.

» Allow the mixture to cool to room temperature and stir overnight to facilitate crystallization.
« Filter the crystallized solid.

e Wash the filtered solid with ethyl acetate.
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e Dry the solid under vacuum at 50°C to yield polymorph ¢.[6]

Synthesis of Polymorph ¢

Hel )—»( Stir at 40°C for 1h

Click to download full resolution via product page

Caption: Workflow for the synthesis of Fexofenadine HCI Polymorph .

Protocol 2: Preparation of Fexofenadine Hydrochloride
Polymorphic Forms Al, B1, and C1 by Slurrying

This protocol outlines the preparation of three distinct polymorphic forms by recrystallization
from different organic solvents at varying conditions.[1]

Materials:

Fexofenadine hydrochloride

e n-Propanol

» Ethanol

e Methanol

e Magnetic stirrer

o Filtration apparatus

Procedure for Form Al:

e Add 3 g of fexofenadine hydrochloride to 20 mL of n-propanol to create a slurry.

 Stir the mixture at room temperature for 24 hours using a magnetic stirrer.
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e Filter the mixture under vacuum.
¢ Rinse the solid with 10 mL of n-propanol.
e Dry the resulting solid to obtain Form A1.[1]

Procedure for Form B1:

Create a slurry by adding 3 g of fexofenadine hydrochloride to 20 mL of ethanol.

Stir the mixture at room temperature for 16 hours.

Filter the mixture under vacuum and rinse the solid with 10 mL of ethanol.

Dry the product to yield Form B1.[1]

Procedure for Form C1:

Prepare a slurry of 3 g of fexofenadine hydrochloride in 20 mL of methanol.

Stir the mixture at 45°C for 28 hours.

Filter the mixture under vacuum and wash the solid with 10 mL of methanol.

Dry the final product to obtain Form C1.[1]
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Fexofenadine HCI
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Caption: Slurrying methods for preparing Polymorphs Al, B1, and C1.

Protocol 3: Preparation of Fexofenadine Hydrochloride
Form B (Monohydrate)

This protocol details the synthesis of the monohydrate Form B.

Materials:

o 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-a,a-dimethylbenzeneacetic acid
¢ Methanol

o Water
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Sodium hydroxide pellets

Sodium borohydride

Acetone

36% w/w Hydrochloric acid
Procedure:

 In a 3-liter four-neck flask, combine 278 g of 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-
oxobutyl]-a,a-dimethylbenzeneacetic acid, 355 mL of water, 765 mL of methanol, and 22.6 g
of sodium hydroxide pellets.

» Heat the mixture to 40°C.

e Add a solution of 9.8 g of sodium borohydride in 47 mL of water.

e Once the reduction reaction is complete, add 40 mL of acetone.

e Adjust the pH to a range of 2.5 to 3 with 36% w/w hydrochloric acid.

e Add 140 mL of methanol and 450 mL of water while maintaining the temperature at 40°C.
¢ Slowly cool the mixture to -15°C to precipitate the product.

« Filter the precipitate and wash it with a 1:1 water/methanol mixture.

Dry the resulting solid under vacuum at 40°C to a constant weight to obtain Form B.[4]

Protocol 4: Preparation of Fexofenadine Hydrochloride
Form C (Acetonitrile Monosolvate) from Form B

This protocol describes the conversion of Form B to Form C.
Materials:

o Fexofenadine hydrochloride Form B (hydrate)
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o Acetonitrile
Procedure:
o Heat 2650 mL of acetonitrile to 80-82°C (reflux).

e Add 265 g of fexofenadine hydrochloride hydrate (Form B) to the refluxing acetonitrile
under stirring.

o Continue refluxing the suspension for approximately one hour.
e Cool the suspension to between -15°C and -10°C over a period of about 4 hours.
« Filter the precipitated solid and wash it with two 80 mL portions of acetonitrile.

e Dry the wet product under vacuum at 50°C for 10 hours to yield Form C.[4][5]

Conversion of Form B to Form C

Form B . . o Reflux at 80-82°C Cool to -15/-10°C Filter & Wash Dry at 50°C Form C
(Hydrate) for 1h over 4h with Acetonitrile (Vacuum) (Acetonitrile Solvate)

Click to download full resolution via product page

Caption: Process for converting Fexofenadine HCI Form B to Form C.

Analytical Methods for Characterization

A brief overview of the key analytical techniques used for the characterization of fexofenadine
hydrochloride polymorphs is provided below. A wide range of analytical methods, including
HPLC, UV-spectroscopy, and mass spectroscopy, have been reported for the analysis of
fexofenadine HCI.[8]

o Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and
differentiating crystalline polymorphs. Each polymorph exhibits a unique diffraction pattern. A
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typical analysis is performed using a diffractometer with CuKa radiation, scanning over a 20
range of 3° to 40°.[6]

 Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a
sample, such as melting point and enthalpy of fusion. These properties are unique to each
polymorphic form. A common method involves heating the sample (2-5 mg) in an aluminum
pan from 30°C to 350°C at a heating rate of 10°C/min under a nitrogen purge.[1]

e Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
function of temperature. It is particularly useful for distinguishing between anhydrous forms
and solvates/hydrates by quantifying the amount of solvent or water loss upon heating.[1]

o Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the
vibrational modes of molecules. Different polymorphic forms can exhibit subtle differences in
their FTIR spectra due to variations in intermolecular interactions. For instance, the
characteristic peaks for Form | include 3296.39 cm~* (O-H stretching), 1706.64 cm~t (C=0
stretching of the carboxylic acid), and 1279.48 cm~1 (C-N stretching of the tertiary amine).[3]

Stability and Interconversion

The stability of different polymorphic forms can vary under different environmental conditions
such as temperature and humidity. For example, it has been observed that Form | can convert
to Form Il (a hydrate) in the presence of water, a critical consideration during manufacturing
processes like wet granulation.[3] The choice of solvent and processing conditions plays a
crucial role in isolating the desired, most stable polymorphic form for pharmaceutical
development.[1] The conversion of one form to another, such as the transformation of an
acetonitrile solvate (Form C) to an anhydrous form, can be achieved through specific
processes like heating under vacuum.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.derpharmachemica.com/pharma-chemica/polymorphism-in-fexofenadine-hydrochloride.pdf
https://www.researchgate.net/publication/236628257_Polymorphism_in_fexofenadine_hydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC8229471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8229471/
https://patents.google.com/patent/EP1614681A1/en
https://patents.google.com/patent/EP1614681A1/en
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20111221/patents/EP2397465NWA1/document.html
https://patents.google.com/patent/US20130059886A1/en
https://patents.google.com/patent/US20130059886A1/en
https://patents.google.com/patent/US20030021849A1/en
https://patents.google.com/patent/US20030021849A1/en
https://pubmed.ncbi.nlm.nih.gov/31899949/
https://pubmed.ncbi.nlm.nih.gov/31899949/
https://www.benchchem.com/product/b162134#synthesis-and-purification-of-fexofenadine-hydrochloride-polymorphs
https://www.benchchem.com/product/b162134#synthesis-and-purification-of-fexofenadine-hydrochloride-polymorphs
https://www.benchchem.com/product/b162134#synthesis-and-purification-of-fexofenadine-hydrochloride-polymorphs
https://www.benchchem.com/product/b162134#synthesis-and-purification-of-fexofenadine-hydrochloride-polymorphs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b162134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

